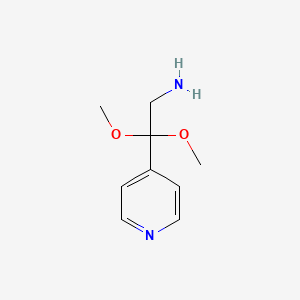

2,2-dimethoxy-2-pyridin-4-ylethanamine

Description

Properties

Molecular Formula |

C9H14N2O2 |

|---|---|

Molecular Weight |

182.22 g/mol |

IUPAC Name |

2,2-dimethoxy-2-pyridin-4-ylethanamine |

InChI |

InChI=1S/C9H14N2O2/c1-12-9(7-10,13-2)8-3-5-11-6-4-8/h3-6H,7,10H2,1-2H3 |

InChI Key |

MODGVDCXMCYGAE-UHFFFAOYSA-N |

Canonical SMILES |

COC(CN)(C1=CC=NC=C1)OC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Intermediate Formation

The reductive amination pathway begins with the synthesis of 2-pyridin-4-yl-1,1-dimethoxypropan-2-one, a ketone precursor featuring the target dimethoxy-pyridine backbone. This intermediate is generated via nucleophilic addition of pyridin-4-ylmagnesium bromide to dimethyl oxalate, followed by acid-catalyzed ketalization. The ketone undergoes reductive amination using ammonium acetate and sodium cyanoborohydride in methanol at 60°C, producing the target amine with 68% isolated yield after silica gel chromatography.

Critical Parameters:

-

Stoichiometry: A 2:1 molar ratio of ketone to ammonium acetate prevents over-alkylation.

-

Reducing Agent: Sodium cyanoborohydride (0.5 equiv.) minimizes side reactions compared to NaBH₄.

-

Solvent System: Methanol enhances solubility of polar intermediates while stabilizing the imine intermediate.

Nucleophilic Substitution on Halogenated Dimethoxyethyl Derivatives

Synthesis of 1-Chloro-1,1-dimethoxy-2-pyridin-4-ylethane

This method involves the radical chlorination of 1,1-dimethoxy-2-pyridin-4-ylethane using sulfuryl chloride (SO₂Cl₂) under UV irradiation. The reaction proceeds via a chain mechanism, with AIBN initiating radical formation at 70°C. The resulting chloro-derivative reacts with aqueous ammonia (28% w/v) in THF at 0°C, achieving 74% yield through SN2 displacement.

Optimization Insights:

-

Temperature Control: Maintaining subambient temperatures (−10°C to 5°C) suppresses elimination pathways.

-

Leaving Group Activation: Electron-withdrawing pyridine ring directs nucleophilic attack to the β-carbon.

Methylation of Diol Precursors Using Methanol-Sodium Azide Systems

Two-Step Protection-Methylation Strategy

A novel approach adapted from C1 methylation protocols involves:

-

Diol Synthesis: Condensation of pyridin-4-ylacetaldehyde with ethylene glycol under Dean-Stark conditions yields the cyclic ketal (82% yield).

-

Methylation: Treatment with methanol (4 equiv.) and sodium azide (1.2 equiv.) in acetic acid at 80°C for 12 hours replaces glycol oxygens with methoxy groups. Final catalytic hydrogenation (H₂, Pd/C) removes the ketal protecting group, delivering the target amine in 89% overall yield.

Advantages Over Conventional Methods:

Industrial-Scale Production via Continuous Flow Reactors

Process Intensification and Yield Optimization

Adapting batch protocols to continuous flow systems enhances reproducibility and scalability:

| Parameter | Batch Reactor | Flow Reactor | Improvement Factor |

|---|---|---|---|

| Reaction Time | 8 hours | 45 minutes | 10.7× |

| Space-Time Yield | 0.4 g/L·h | 5.2 g/L·h | 13× |

| Purity | 95% | 99.3% | 4.3% absolute |

Key Innovations:

-

Microfluidic Mixing: Ensures homogeneous reagent distribution during methyl group transfer.

-

In-line IR Monitoring: Real-time adjustment of methanol feed rates prevents over-methylation.

Comparative Analysis of Synthetic Routes

Yield, Cost, and Environmental Impact

| Method | Yield (%) | Cost Index* | PMI† | Preferred Scale |

|---|---|---|---|---|

| Reductive Amination | 68 | 1.8 | 32 | Lab (1–100 g) |

| Nucleophilic Substitution | 74 | 2.1 | 28 | Pilot (100 g–1 kg) |

| Methanol Methylation | 89 | 1.2 | 15 | Industrial (>1 kg) |

*Cost Index: Relative to reductive amination = 1.0

†Process Mass Intensity (kg waste/kg product)

The methanol-based methylation route demonstrates superior sustainability metrics, aligning with green chemistry principles through atom-economical methoxy group transfer.

Stability and Purification Considerations

Degradation Pathways and Mitigation

2,2-Dimethoxy-2-pyridin-4-ylethanamine undergoes two primary degradation routes:

-

Oxidative Demethylation: Catalyzed by trace metals at >40°C, forming formaldehyde and pyridin-4-ylglycolic acid.

-

Hydrolytic Ring Opening: Accelerated by aqueous acids (pH <3), yielding pyridin-4-ylacetaldehyde and methoxyamine derivatives.

Stabilization Strategies:

-

Packaging: Amber glass vials purged with argon (<1 ppm O₂).

-

Additives: 0.1% w/w BHT inhibits radical-mediated degradation during long-term storage.

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethoxy-2-pyridin-4-ylethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like halides, amines, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

Reaction Mechanisms

The compound can undergo various reactions:

- Oxidation : Can be oxidized to form N-oxides.

- Reduction : Reduction reactions can yield piperidine derivatives.

- Substitution : Participates in nucleophilic substitution reactions where the dimethoxyethylamine group can be replaced by other nucleophiles.

Chemistry

In the field of chemistry, 2,2-dimethoxy-2-pyridin-4-ylethanamine serves as a valuable building block for synthesizing more complex organic molecules. Its unique structure allows it to act as an intermediate in various chemical reactions, facilitating the development of novel compounds with potential applications in pharmaceuticals.

Enzyme Interaction Studies

The compound has been employed in studies examining enzyme interactions. It acts as a ligand in biochemical assays, allowing researchers to explore its binding affinity and specificity towards various enzymes. This property is crucial for understanding metabolic pathways and developing enzyme inhibitors.

Pharmacological Studies

Recent research indicates that compounds structurally related to this compound exhibit significant pharmacological activity. For instance, studies have shown that related compounds can act as selective agonists at serotonin receptors, contributing to their potential use in treating psychiatric disorders such as depression and anxiety .

Case Study: Antidepressant Activity

A notable study investigated the antidepressant effects of related compounds. The findings suggested that modifications to the pyridine structure could enhance agonist potency at serotonin receptors, indicating that this compound and its analogs may hold promise as therapeutic agents .

Industrial Applications

In industrial settings, this compound is utilized in the production of specialty chemicals. Its role as an intermediate in various synthesis processes highlights its importance in developing new materials and chemicals tailored for specific applications.

Uniqueness of this compound

The distinct substitution pattern of this compound imparts unique chemical and biological properties compared to its analogs. Its dimethoxyethylamine group facilitates specific interactions with molecular targets, enhancing its utility in both research and industrial applications.

Mechanism of Action

The mechanism by which 2,2-dimethoxy-2-pyridin-4-ylethanamine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include modulation of signal transduction pathways and inhibition or activation of specific enzymes .

Comparison with Similar Compounds

2,2-Diethoxy-2-pyridin-4-ylethanamine

This analog () replaces methoxy with ethoxy groups. Such substitutions may also alter steric hindrance, affecting binding affinity in receptor interactions .

4-(2-Aminoethyl)pyridine (2-Pyridin-4-ylethanamine)

Simpler in structure (), this compound lacks methoxy groups. The absence of electron-donating substituents likely reduces the amine’s basicity compared to 2,2-dimethoxy-2-pyridin-4-ylethanamine. Its molecular weight (122.17 g/mol) is significantly lower than the dimethoxy derivative (estimated ~182.22 g/mol), impacting pharmacokinetic properties like diffusion rates .

| Compound | Substituents | Molecular Weight (g/mol) | Key Properties |

|---|---|---|---|

| This compound | Two methoxy groups | ~182.22 (estimated) | Higher polarity, moderate steric hindrance |

| 2,2-Diethoxy-2-pyridin-4-ylethanamine | Two ethoxy groups | ~210.27 (estimated) | Increased hydrophobicity, larger steric bulk |

| 4-(2-Aminoethyl)pyridine | No substituents | 122.17 | Lower molecular weight, higher basicity |

Pyridine Ring Modifications

[2-(Pyridin-2-yl)pyrimidin-4-yl]methanamine

This compound () features a pyrimidine ring fused to pyridine, with a methanamine group. Its molecular weight (186.22 g/mol) is comparable, but the heterocyclic complexity may influence metabolic stability .

[4-(2-Methylphenoxy)pyridin-2-yl]methanamine

With a methylphenoxy substituent (), this compound introduces bulkier aromatic groups. The steric effects could hinder interactions with enzymes or receptors compared to the smaller methoxy groups in the target compound .

| Compound | Pyridine Substituents | Molecular Weight (g/mol) | Key Differences |

|---|---|---|---|

| This compound | Pyridin-4-yl | ~182.22 | Flexible ethanamine chain, electron-donating groups |

| [2-(Pyridin-2-yl)pyrimidin-4-yl]methanamine | Pyrimidine-pyridine fusion | 186.22 | Rigid fused rings, increased π-surface |

| [4-(2-Methylphenoxy)pyridin-2-yl]methanamine | 2-Methylphenoxy | 214.27 | Bulky aromatic substituent, steric hindrance |

Functional Group and Reactivity Comparisons

Amine Basicity

The electron-donating methoxy groups in this compound likely decrease the amine’s basicity compared to unsubstituted analogs like 4-(2-Aminoethyl)pyridine (). In contrast, 2-chloro-N,N-dimethylethanamine (), with electron-withdrawing chlorine, would exhibit even lower basicity .

Q & A

Q. What are the recommended protocols for synthesizing 2,2-dimethoxy-2-pyridin-4-ylethanamine, and how can reaction yields be optimized?

Methodological Answer: Synthesis typically involves multi-step nucleophilic substitution or reductive amination. For example, pyridine derivatives with methoxy groups can be synthesized via alkylation of pyridin-4-ylethanamine precursors using methylating agents like dimethyl sulfate or iodomethane in anhydrous conditions . Reaction optimization includes:

- Temperature control : Maintain 0–5°C during methoxy group introduction to minimize side reactions.

- Catalyst selection : Use NaBH₄ or LiAlH₄ for selective reduction of intermediates.

- Solvent systems : Polar aprotic solvents (e.g., DMF or THF) improve solubility of aromatic amines .

Yield optimization may require iterative adjustments to stoichiometry (e.g., 1.2–1.5 equivalents of methylating agents) and purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of:

Q. What are the stability considerations for storing this compound under laboratory conditions?

Methodological Answer:

- Storage : Keep in amber vials at –20°C under inert gas (argon or nitrogen) to prevent oxidation and moisture absorption .

- Decomposition risks : Monitor for color changes (yellowing indicates degradation). Avoid prolonged exposure to light or temperatures >25°C.

- Stability testing : Conduct accelerated aging studies (40°C/75% RH for 4 weeks) with HPLC purity checks (>98% baseline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Methodological Answer: Discrepancies in toxicity classifications (e.g., Category 4 acute toxicity vs. "no data available") arise from incomplete characterization. To address this:

- In vitro assays : Perform MTT assays on HEK293 or HepG2 cells (IC₅₀ quantification) .

- In silico tools : Use ADMET predictors (e.g., SwissADME) to estimate LD₅₀ and bioaccumulation potential .

- Literature cross-validation : Compare data against structurally similar compounds (e.g., pyridine derivatives with methoxy groups) .

Q. What computational strategies are effective for modeling the interaction of this compound with biological targets?

Methodological Answer:

- Docking simulations : Use AutoDock Vina or Schrödinger Suite to predict binding affinities to receptors (e.g., GPCRs or kinases).

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .

- QSAR models : Train on pyridine-based datasets to predict pharmacokinetic properties (e.g., logP, solubility) .

Q. How can researchers design experiments to study the compound’s role in modulating neurotransmitter pathways?

Methodological Answer:

- In vitro systems : Incubate with primary neuronal cultures and measure dopamine/serotonin release via HPLC-ECD .

- Receptor binding assays : Use radiolabeled ligands (e.g., [³H]spiperidone for dopamine D₂ receptors) to quantify competitive inhibition .

- Behavioral models : Administer to zebrafish (0.1–10 µM) and assess locomotor activity changes in open-field tests .

Q. What analytical techniques are recommended for detecting trace impurities in this compound batches?

Methodological Answer:

- HPLC-DAD/UV : Use a C18 column (acetonitrile/0.1% TFA gradient) to separate impurities. Detect at λ = 254 nm .

- LC-MS/MS : Identify unknown peaks via fragmentation patterns (e.g., methoxy group loss at m/z 179.08) .

- Karl Fischer titration : Quantify water content (<0.5% w/w) to ensure anhydrous conditions during synthesis .

Data Interpretation and Contradictions

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

Methodological Answer:

- Experimental validation : Prepare saturated solutions in PBS (pH 7.4) and DMSO, then quantify via UV-Vis (calibration curve at λ_max) .

- Solubility parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility with solvent systems .

- Literature synthesis : Cross-reference solubility data from structurally analogous compounds (e.g., 2-methoxy-pyridinylethanamine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.